molecular formula C24H24N6S B2607549 3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole CAS No. 896698-46-7

3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole

Cat. No.: B2607549
CAS No.: 896698-46-7
M. Wt: 428.56
InChI Key: JKKIZPXLDJCMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole is a heterocyclic hybrid featuring a pyrazole core substituted with methyl groups at positions 3 and 5. The pyrazole nitrogen at position 1 is linked via an ethyl chain to a triazolo[1,5-c]quinazoline scaffold. The triazole moiety is further functionalized with a sulfanyl group connected to a 4-methylbenzyl group.

Synthesis of such compounds typically involves multi-step condensation reactions, as seen in analogous triazoloquinazoline derivatives (e.g., using diethyl oxalate and hydrazine hydrate in ) .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6S/c1-16-8-10-19(11-9-16)15-31-24-25-21-7-5-4-6-20(21)23-26-22(28-30(23)24)12-13-29-18(3)14-17(2)27-29/h4-11,14H,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKIZPXLDJCMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole involves multiple steps, starting with the preparation of the pyrazole ring and the triazoloquinazoline moiety separately. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Triazoloquinazoline Moiety: This involves the cyclization of appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the triazoloquinazoline moiety using a suitable linker, such as an alkyl chain, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

The compound 3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and relevant case studies.

Physical Properties

  • Molecular Weight : Approximately 374.47 g/mol
  • Solubility : Soluble in organic solvents like DMSO and DMF, with limited solubility in water.

Medicinal Chemistry

The compound exhibits potential pharmacological properties, primarily due to its ability to interact with biological targets through the following mechanisms:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds containing the triazoloquinazoline framework have been reported to demonstrate significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The presence of the sulfanyl group enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .

Material Science

The unique structural features of this compound allow for its use in creating advanced materials:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
  • Nanotechnology : Due to its unique electronic properties, it can be utilized in the fabrication of nanomaterials for applications in electronics and photonics.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated various derivatives of triazoloquinazolines, including compounds similar to the target molecule. Results indicated that modifications at specific positions significantly enhanced anticancer activity against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory tested the antimicrobial efficacy of sulfanyl-containing compounds. The study found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AnticancerTriazoloquinazoline15.0
AntimicrobialSulfanyl derivative10.0

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The triazoloquinazoline moiety can bind to specific sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Pyrazole-Triazole Hybrids

  • 1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (): This compound features a pyrazole-triazole linkage via a carbonitrile group. The fluorobenzyl group enhances electronic effects but may reduce metabolic stability compared to the target's methylphenylsulfanyl group .
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): These hybrids combine pyrazole with triazolothiadiazole. The methoxyphenyl group offers electron-donating properties, contrasting with the target’s electron-neutral methylphenylsulfanyl group.

Triazoloquinazoline Derivatives

  • 9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one () :
    This compound has a hydroxyphenyl substituent, increasing polarity and hydrogen-bonding capacity. The target’s sulfanyl group provides thioether flexibility, which may enhance hydrophobic interactions in biological targets .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~480 3.8 <0.1 (aqueous) Sulfanyl, methyl, triazolo
1-(3,5-Difluorobenzyl)-... () 363 2.5 0.5 Fluorobenzyl, carbonitrile
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-... ~380 2.9 0.3 Methoxyphenyl, thiadiazole

Biological Activity

3,5-Dimethyl-1-[2-(5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrazole ring and a triazoloquinazoline moiety, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

The compound's molecular formula is C21H24N4OSC_{21}H_{24}N_{4}O_{S}, with a molecular weight of 380.51 g/mol. Key characteristics include:

PropertyValue
Molecular FormulaC21H24N4OS
Molecular Weight380.51 g/mol
LogP4.1509
Polar Surface Area45.428 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

These properties suggest that the compound may exhibit good membrane permeability and potential for interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of quinazoline and triazoloquinazoline exhibit anticancer properties. A study evaluating the cytotoxic effects of related compounds on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines found that several derivatives displayed significant cytotoxicity, suggesting a potential application for this compound in cancer treatment .

Anti-inflammatory Activity

The compound's structural features indicate possible anti-inflammatory activity. Quinazoline derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. Molecular docking studies predict that similar compounds can effectively bind to these enzymes, reducing inflammation .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of multiple functional groups enhances its potential interactions with microbial targets .

The mechanism by which this compound exerts its biological effects likely involves interaction with various receptors and enzymes. For instance:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : It may interact with receptors such as adenosine and serotonin receptors, influencing cellular signaling pathways .

Study on Anticancer Activity

A study published in PMC assessed the cytotoxic effects of related compounds on cancer cell lines using the MTT assay. The results showed varying degrees of cytotoxicity across different concentrations (0.1 to 100 μM), with some compounds displaying IC50 values indicative of strong anticancer potential .

Anti-inflammatory Research

Another research effort focused on synthesizing triazoloquinazolines and evaluating their anti-inflammatory activity through formalin-induced paw edema tests in rats. The study highlighted the effectiveness of these compounds in reducing inflammation compared to standard anti-inflammatory drugs like diclofenac .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity .
  • X-ray crystallography : Resolves stereochemical ambiguities in triazoloquinazoline-pyrazole hybrids .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

How can molecular docking predict the compound’s biological activity?

Advanced Research Question
Docking protocols include:

  • Target selection : Enzymes like 14-α-demethylase (PDB: 3LD6) are prioritized for antifungal activity prediction .
  • Software : AutoDock Vina or Schrödinger Suite with optimized force fields .
  • Validation : Compare docking scores with known inhibitors and validate via in vitro assays .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Question

  • Experimental replication : Use randomized block designs with split plots to control variables .
  • Standardized assays : Uniform protocols for MIC (antifungal) or IC50 (enzyme inhibition) reduce variability .
  • Meta-analysis : Aggregate data from long-term environmental studies to assess stability-activity relationships .

What methodologies elucidate the reaction mechanisms of sulfanyl group introduction?

Advanced Research Question

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps .
  • Isotopic labeling : Use deuterated thiols to trace sulfur incorporation pathways .
  • Computational modeling : DFT calculations predict transition states and regioselectivity .

How can the compound’s stability under varying pH and temperature be assessed?

Basic Research Question

  • Accelerated stability studies : Expose the compound to pH 3–9 buffers at 40–60°C for 1–4 weeks .
  • Analytical monitoring : HPLC tracks degradation products; FTIR identifies functional group changes .

What strategies improve regioselectivity during pyrazole functionalization?

Advanced Research Question

  • Directing groups : Electron-withdrawing substituents (e.g., nitro) guide electrophilic attacks .
  • Metal coordination : Palladium catalysts enable selective C-H activation at specific positions .

Which in vitro/in vivo models are suitable for pharmacokinetic profiling?

Advanced Research Question

  • ADME assays : Cytochrome P450 inhibition studies (e.g., CYP3A4) predict metabolic stability .
  • Animal models : Rodent studies with LC-MS/MS quantify bioavailability and tissue distribution .

How can chromatographic challenges during purification be mitigated?

Basic Research Question

  • Mobile phase optimization : Gradient elution with hexane/ethyl acetate or dichloromethane/methanol .
  • Stationary phase alternatives : Use of reverse-phase C18 columns for polar byproduct removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.